2-cyclohexyl-N-(4-methylphthalazin-1-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine
Overview
Description
2-cyclohexyl-N-(4-methylphthalazin-1-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine is a complex organic compound that features a unique structure combining cyclohexyl, phthalazinyl, and tetrahydropyrazino[1,2-a]benzimidazol-8-amine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(4-methylphthalazin-1-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl and phthalazinyl intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include cyclohexylamine, 4-methylphthalazine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(4-methylphthalazin-1-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent due to its unique structure and properties.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(4-methylphthalazin-1-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyrazino[1,2-a]benzimidazole derivatives, such as:
- 2-cyclohexyl-N-(4-methyl-1-phthalazinyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-6-amine
- 2-cyclohexyl-N-(4-methyl-1-phthalazinyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-4-amine
Uniqueness
The uniqueness of 2-cyclohexyl-N-(4-methylphthalazin-1-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine lies in its specific substitution pattern and the resulting properties. This compound’s unique structure can lead to distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-cyclohexyl-N-(4-methylphthalazin-1-yl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-17-20-9-5-6-10-21(20)25(29-28-17)26-18-11-12-23-22(15-18)27-24-16-30(13-14-31(23)24)19-7-3-2-4-8-19/h5-6,9-12,15,19H,2-4,7-8,13-14,16H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVUNMIHMUYDSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC4=C(C=C3)N5CCN(CC5=N4)C6CCCCC6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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